D-Fructose, 6-(dihydrogen phosphate), disodium salt

描述

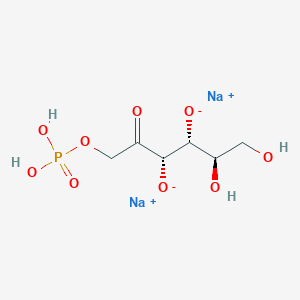

D-Fructose, 6-(dihydrogen phosphate), disodium salt (CAS 26177-86-6), also referred to as D-fructose-6-phosphate (F6P) disodium salt hydrate, is a critical intermediate in glycolysis and gluconeogenesis. This phosphorylated hexose is synthesized enzymatically from glucose-6-phosphate via phosphoglucose isomerase . It plays a pivotal role in metabolic regulation, serving as a substrate for phosphofructokinase-1 (PFK-1) in glycolysis and pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase in alternative pathways .

属性

IUPAC Name |

disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRAEINUXILZBD-ABICQQBESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26177-86-6, 71662-09-4 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Phosphorylation of D-Fructose

The most common route involves regioselective phosphorylation of D-fructose at the 6-position using phosphorus oxychloride (POCl₃) in an alkaline medium. The reaction is typically conducted under anhydrous conditions to minimize hydrolysis. A molar ratio of 1:1.2 (D-fructose:POCl₃) in pyridine at 0–5°C for 4–6 hours yields the monoester intermediate, which is subsequently neutralized with sodium hydroxide to form the disodium salt.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Pyridine |

| Reaction Time | 4–6 hours |

| Neutralization Agent | 2 M NaOH |

The crude product is precipitated using cold ethanol, achieving a yield of 65–70%. Side products, such as 1-phosphate isomers, are minimized by controlling stoichiometry and reaction time.

Alternative Phosphorylating Agents

Tripolyphosphate (Na₅P₃O₁₀) and cyclic trimetaphosphate (Na₃P₃O₉) have been explored for eco-friendly synthesis. These agents react with D-fructose in aqueous NaOH (pH 10–12) at 50°C for 24 hours, yielding the 6-phosphate derivative with 55–60% efficiency. While less efficient than POCl₃-based methods, this approach avoids toxic byproducts and simplifies purification.

Enzymatic Preparation Approaches

Phosphofructokinase-Mediated Synthesis

D-Fructose-6-phosphate disodium salt is enzymatically synthesized using recombinant phosphofructokinase (PFK) from E. coli. The reaction mixture contains:

- 50 mM Tris-HCl (pH 7.5)

- 10 mM ATP

- 5 mM D-fructose

- 5 mM MgCl₂

- 2 U/mL PFK

Incubation at 37°C for 1 hour converts >90% of D-fructose to the 6-phosphate form, followed by ion-exchange chromatography (Dowex 1-X8, chloride form) to isolate the disodium salt.

Coupled Enzyme Systems

Glucokinase and hexokinase have been employed in tandem with ATP-regeneration systems (e.g., creatine phosphate/creatine kinase) to improve yield. This method achieves near-quantitative conversion but requires stringent removal of protein contaminants via ultrafiltration (10 kDa MWCO).

Purification and Isolation Techniques

Ion-Exchange Chromatography

Anion-exchange resins (e.g., DEAE-Sephadex A-25) are used with a linear gradient of 0–0.5 M NaCl in 20 mM Tris-HCl (pH 8.0). The disodium salt elutes at ~0.3 M NaCl, with purity >95% confirmed by HPLC.

Crystallization

Slow evaporation of aqueous solutions at 4°C produces needle-shaped crystals. Optimal conditions include:

- 100 mg/mL in H₂O

- 0.1 M sodium acetate buffer (pH 5.0)

- 72-hour crystallization

Crystalline yields reach 40–50%, with a melting point of 215–217°C (decomposition).

Characterization and Analytical Data

Spectroscopic Analysis

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 304.10 [M–2Na + H]⁻, consistent with the molecular formula C₆H₁₁Na₂O₉P.

Purity Assessment

HPLC (Aminex HPX-87H column, 5 mM H₂SO₄, 0.6 mL/min) reveals a single peak at 8.2 minutes, confirming >95% purity.

Applications in Research and Industry

Glycolytic Pathway Studies

The compound serves as a substrate for phosphofructokinase assays, with kinetic parameters (Km = 0.12 mM, Vmax = 8.4 μmol/min/mg) determined using fluorescence-based kits.

Non-Enzymatic Glycation Research

D-Fructose-6-phosphate reacts with DNA nucleobases (e.g., dGMP) to form fluorescent Maillard adducts (λex = 315 nm, λem = 420 nm), a model for studying diabetic complications.

Industrial Biocatalysis

In microbial fermentation, extracellular supplementation (0.5–1.0 mM) enhances erythritol production by Yarrowia lipolytica via pentose phosphate pathway activation.

化学反应分析

Types of Reactions:

Oxidation: D-Fructose, 6-(dihydrogen phosphate), disodium salt can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.

Substitution: Substitution reactions involving the phosphate group can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the phosphate group under controlled conditions.

Major Products:

Oxidation: Oxidized derivatives of fructose-6-phosphate.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Biochemical Role and Properties

D-Fructose, 6-phosphate (F6P) is formed from glucose-6-phosphate through the action of phosphoglucoisomerase. It plays a critical role in the glycolytic pathway, which is essential for cellular energy production. The disodium salt form enhances its solubility and stability in biological systems.

Chemical Properties:

- Molecular Formula: C₆H₁₁Na₂O₉P

- Molecular Weight: 304.10 g/mol

- Appearance: White to off-white powder

- Purity: ≥98%

Applications in Enzymology

D-Fructose, 6-phosphate is utilized extensively in enzymatic studies:

- Enzyme Characterization: It is employed to identify and differentiate various enzymes such as:

- Phosphofructokinases (PFK)

- Pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferases

- D-fructose-6-phosphate aldolases

- Substrate for Enzymatic Reactions: F6P acts as a substrate for enzymes involved in carbohydrate metabolism, enabling researchers to study enzyme kinetics and mechanisms .

Metabolic Studies

F6P is crucial for understanding metabolic pathways:

- Glycolytic Pathway Research: As a key intermediate, it helps elucidate the regulation of glycolysis under various physiological conditions.

- Metabolic Engineering: Researchers utilize F6P to manipulate metabolic pathways in microorganisms for biotechnological applications, such as biofuel production and synthetic biology .

Therapeutic Potential

Emerging studies suggest that D-Fructose, 6-phosphate may have therapeutic applications:

- Diabetes Research: Investigations into its role in glucose metabolism have implications for diabetes management, as it may influence insulin sensitivity and glucose homeostasis.

- Cancer Metabolism: Alterations in F6P levels have been linked to cancer cell metabolism, making it a potential target for cancer therapies .

Case Study 1: Enzyme Kinetics of Phosphofructokinase

A study investigated the effects of varying concentrations of D-Fructose, 6-phosphate on phosphofructokinase activity in Escherichia coli. Results indicated that F6P serves as an allosteric regulator, enhancing enzyme activity at physiological concentrations.

Case Study 2: Metabolic Profiling in Cancer Cells

Research focused on the metabolic profiles of cancer cells revealed that increased levels of D-Fructose, 6-phosphate correlated with enhanced glycolytic flux. This study supports the hypothesis that targeting F6P metabolism may inhibit tumor growth.

作用机制

D-Fructose, 6-(dihydrogen phosphate), disodium salt exerts its effects by participating in the glycolytic pathway. It is converted to fructose-1,6-bisphosphate by the enzyme phosphofructokinase. This conversion is a key regulatory step in glycolysis, influencing the rate of glucose metabolism. The compound interacts with various enzymes and metabolic pathways, playing a critical role in cellular energy production.

相似化合物的比较

Key Properties

- Molecular Formula : C₆H₁₁Na₂O₉P

- Molecular Weight : 304.1 g/mol (anhydrous), 306.11 g/mol (hydrated form)

- Solubility : Highly water-soluble (100 mg/mL)

- Purity : >95% (commercial grades)

- Applications : Enzyme kinetics studies, metabolic pathway analysis, and substrate for in vitro assays .

Structural Isomers: Positional Phosphate Variants

D-Fructose-1-phosphate (F1P)

- Key Differences :

- Phosphate Position : Phosphate group at C1 instead of C6.

- Metabolic Role : Produced via ketohexokinase in fructose metabolism; implicated in hereditary fructose intolerance .

- Stability : F1P undergoes faster decomposition under radical-induced conditions compared to F6P, generating glucosone and 6-deoxy-D-ribo-2,5-hexodiulose .

- Salt Forms : Available as sodium or barium salts (e.g., CAS 53823-70-4 for F1P barium salt) .

D-Fructose-1,6-bisphosphate (FBP)

- Key Differences: Phosphate Groups: Contains two phosphate groups (C1 and C6). Role in Pathways: Central intermediate in glycolysis, activating PFK-1 and serving as a precursor for gluconeogenesis . Applications: Used in hydroxyapatite nanocomposite synthesis due to its ability to influence particle morphology (e.g., pseudo-cubic HA crystals) .

Salt Forms and Counterions

Different salt forms alter solubility, stability, and experimental utility:

Hexose Phosphate Analogues

D-Glucose-6-phosphate (G6P)

- Structural Difference : C2 epimer of F6P.

- Metabolic Role : Entry point for glycolysis and the pentose phosphate pathway; substrate for glucose-6-phosphate dehydrogenase .

- Enzyme Specificity : Phosphoglucose isomerase converts G6P to F6P, making these compounds interdependent in central metabolism .

D-Tagatose-6-phosphate

- Structural Difference : C4 epimer of F6P.

- Role in Bacteria : Intermediate in tagatose metabolism pathways in Thermus aquaticus and other extremophiles .

Bisphosphates vs. Monophosphates

Stability and Reactivity

生物活性

D-Fructose, 6-(dihydrogen phosphate), disodium salt is a phosphorylated sugar that plays a significant role in various metabolic pathways. This compound is particularly important in glycolysis, gluconeogenesis, and other carbohydrate metabolism processes. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

This compound has the chemical formula and is characterized by the presence of two phosphate groups attached to the fructose molecule. This structure enhances its solubility and biological reactivity compared to non-phosphorylated sugars.

Metabolic Pathways Involvement

This compound is involved in several key metabolic pathways:

- Glycolysis : It acts as a substrate for 6-phosphofructokinase (PFK), which catalyzes the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate. This step is crucial in regulating the glycolytic pathway.

- Gluconeogenesis : The compound participates in gluconeogenesis by being converted back to fructose 6-phosphate, highlighting its role in glucose homeostasis.

- Pentose Phosphate Pathway : It contributes to the pentose phosphate pathway, which is vital for generating NADPH and ribulose-5-phosphate, essential for nucleotide synthesis and antioxidant defense mechanisms .

Biological Activity and Functions

The biological activity of this compound can be summarized as follows:

- Regulation of Glycolysis : As an allosteric regulator, it influences the activity of enzymes involved in glucose metabolism.

- Energy Production : It plays a pivotal role in ATP generation through glycolysis.

- Impact on Insulin Secretion : The compound is involved in modulating insulin secretion from pancreatic beta-cells, affecting overall glucose metabolism .

Research Findings

Several studies have explored the biological activity of this compound:

- Case Study on Metabolic Disorders : A study indicated that alterations in fructose metabolism could lead to metabolic disorders such as diabetes and obesity. The regulation of fructose 6-phosphate levels is critical for maintaining metabolic balance .

- Enzymatic Activity : Research has shown that fructose 1,6-bisphosphate acts as an allosteric activator for pyruvate kinase, enhancing glycolytic flux during high-energy demands .

Data Tables

The following table summarizes key enzymatic reactions involving this compound:

| Enzyme | Reaction | Role |

|---|---|---|

| 6-Phosphofructokinase (PFK) | ATP + D-Fructose 6-phosphate → ADP + D-Fructose 1,6-bisphosphate | Key regulatory step |

| Aldolase | D-Fructose 1,6-bisphosphate → dihydroxyacetone phosphate + glyceraldehyde phosphate | Glycolytic cleavage |

| Fructose-1,6-bisphosphatase | D-Fructose 1,6-bisphosphate → D-Fructose 6-phosphate + Pi | Gluconeogenesis |

常见问题

Basic Research Questions

Q. What is the biochemical role of D-Fructose-6-phosphate (Fru-6P) disodium salt in glycolysis, and how can researchers validate its activity in experimental models?

- Role : Fru-6P is a key intermediate in the glycolytic pathway, generated via glucose-6-phosphate isomerase and utilized by phosphofructokinase (PFK) to produce fructose-1,6-bisphosphate. It is critical for studying metabolic flux and enzyme kinetics .

- Validation Method : Use coupled enzymatic assays (e.g., PFK activity monitored via NADH oxidation with aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) to confirm its metabolic activity. Spectrophotometric quantification at 340 nm ensures real-time tracking .

Q. How should researchers prepare stable aqueous solutions of Fru-6P disodium salt for in vitro assays?

- Preparation : Dissolve in ultrapure water at 100 mg/mL (clear to slightly hazy solution). Adjust pH to 7.0–7.5 using sodium phosphate buffers to prevent hydrolysis.

- Stability Check : Monitor purity via HPLC or enzymatic assays. Avoid repeated freeze-thaw cycles; aliquot and store at −20°C for long-term stability .

Q. What storage conditions are optimal for Fru-6P disodium salt, and how does mishandling affect experimental outcomes?

- Storage : Store at −20°C in anhydrous, sealed containers to prevent hygroscopic degradation. Desiccate before use to maintain stoichiometric consistency .

- Impact of Mishandling : Exposure to moisture or ambient temperatures can lead to hydrolysis, generating free fructose or inorganic phosphate, which may skew enzymatic assay results or buffer ionic strength .

Advanced Research Questions

Q. How can Fru-6P disodium salt be used to differentiate phosphofructokinase (PFK) isoforms or related enzymes in complex biological extracts?

- Experimental Design : Perform kinetic assays under varying ATP/ADP ratios or allosteric modulators (e.g., citrate). PFK-1 (glycolytic) is ATP-inhibited, while ADP-dependent PFK (e.g., in Pyrococcus furiosus) shows contrasting behavior. Use Fru-6P as the sole substrate to isolate PFK activity from cross-reactive enzymes like fructose-1,6-bisphosphatase .

- Data Interpretation : Compare and values across conditions. ADP-dependent activity at high temperatures (e.g., 80°C) indicates archaeal PFK isoforms .

Q. What analytical methods detect impurities like fructose-1,6-bisphosphate or glucose-6-phosphate in Fru-6P preparations, and how do they influence data?

- Detection Methods :

- Ion-Exchange Chromatography : Separates phosphorylated sugars based on charge. Fru-6P elutes earlier than fructose-1,6-bisphosphate due to lower negative charge .

- Enzymatic Coupling : Glucose-6-phosphate dehydrogenase converts glucose-6-phosphate to 6-phosphogluconate, with NADPH formation quantified at 340 nm .

Q. How should researchers address cross-reactivity when using Fru-6P alongside other phosphorylated sugars (e.g., glucose-6-phosphate) in multi-substrate assays?

- Mitigation Strategies :

- Enzyme-Specific Inhibitors : Add iodoacetate to inhibit glucose-6-phosphate isomerase, isolating Fru-6P-specific reactions .

- Differential Buffering : Use Tris-HCl (pH 8.0) to favor PFK activity over glucose-6-phosphate dehydrogenase, which operates optimally at pH 7.5 .

Methodological Notes

- Purity Standards : Commercial Fru-6P disodium salt should meet ≥98% purity with <1.5% glucose-6-phosphate contamination. Verify via Certificate of Analysis (COA) and in-house HPLC .

- Enzymatic Assay Optimization : Pre-incubate reactions at 25–37°C for 5 minutes to stabilize enzymes. Include negative controls (omitting Fru-6P) to baseline NADH/NADPH signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。